molecular formula C12H12N2O2 B2924378 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2196214-88-5

2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2924378
CAS RN: 2196214-88-5
M. Wt: 216.24
InChI Key: BQBRHNAQWVRLLS-UHFFFAOYSA-N
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Description

“2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . It belongs to the family of pyridopyrimidines, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives has been achieved through various methods. One such method involves a metal-free C-3 chalcogenation process, which can synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale . Another method involves a multicomponent synthesis starting from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .


Chemical Reactions Analysis

The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-one derivatives are diverse. For instance, a metal-free C-3 chalcogenation process has been used to synthesize 3-ArS/ArSe derivatives . Other reactions include a copper-catalyzed domino synthesis and a multicomponent synthesis .

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one in lab experiments is its selectivity for certain kinases. This allows for targeted inhibition of specific cellular processes. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one. One direction is to further investigate its potential as a kinase inhibitor and develop it as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its anti-inflammatory properties and develop it as a treatment for inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and identify any potential side effects.

Synthesis Methods

The synthesis of 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves a multi-step process that includes the reaction of 2-aminopyridine with cyclobutanone, followed by the addition of acetic anhydride and sodium acetate. The resulting product undergoes cyclization to form the desired compound. This method has been optimized to yield high purity and high yields of the final product.

Scientific Research Applications

2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one has been found to have potential applications in scientific research. It has been shown to have selective inhibitory activity against certain kinases, making it a potential candidate for the development of kinase inhibitors. Additionally, this compound has exhibited anti-inflammatory and anti-tumor properties, making it an interesting target for further research in these areas.

properties

IUPAC Name

2-cyclobutyloxypyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12-8-11(16-9-4-3-5-9)13-10-6-1-2-7-14(10)12/h1-2,6-9H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBRHNAQWVRLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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